molecular formula C9H8ClFO3 B6287343 3-Chloro-2-ethoxy-6-fluorobenzoic acid CAS No. 2386086-92-4

3-Chloro-2-ethoxy-6-fluorobenzoic acid

Cat. No.: B6287343
CAS No.: 2386086-92-4
M. Wt: 218.61 g/mol
InChI Key: SEKNSVQMBXXOFC-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-6-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Chloro-2-ethoxy-6-fluorobenzoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-2-ethoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution (S_NAr) can occur with strong nucleophiles like amines.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, lithium aluminum hydride (LiAlH4) for reduction, and sulfuric acid (H2SO4) for esterification. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-ethoxy-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity. The ethoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

3-Chloro-2-ethoxy-6-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:

The unique combination of chloro, ethoxy, and fluoro substituents in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-2-ethoxy-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKNSVQMBXXOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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